(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine (1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1221595-65-8
VCID: VC2662505
InChI: InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1
SMILES: C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine

CAS No.: 1221595-65-8

Cat. No.: VC2662505

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-(4-(benzyloxy)phenyl)cyclopropanamine - 1221595-65-8

Specification

CAS No. 1221595-65-8
Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
IUPAC Name (1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2/t15-,16+/m1/s1
Standard InChI Key WVKRVNMRNFXMKX-CVEARBPZSA-N
Isomeric SMILES C1[C@@H]([C@H]1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
SMILES C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES C1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

(1S,2R)-2-(4-(Benzyloxy)phenyl)cyclopropanamine is a chiral cyclopropane derivative with significant applications in medicinal chemistry and asymmetric synthesis. Its stereochemical configuration and functional groups make it a valuable intermediate for drug development and biochemical research. Below is a structured analysis of its properties, synthesis, and research findings.

Synthesis and Preparation

The synthesis typically involves:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons–Smith reactions.

  • Stereochemical Control: Use of chiral catalysts or auxiliaries to achieve the (1S,2R) configuration.

  • Functionalization: Introduction of the benzyloxy group via Williamson ether synthesis or palladium-catalyzed coupling .

Key challenges include maintaining stereochemical purity and optimizing yields under mild reaction conditions.

Applications in Medicinal Chemistry

Drug Development

  • Chiral Building Block: Used to synthesize enantiomerically pure compounds, particularly in antipsychotic and anticancer agents .

  • KDM1A Inhibition: A derivative, 5-((((1R,2S)-2-(4-(benzyloxy)phenyl)cyclopropyl)amino)methyl)-1,3,4-oxadiazol-2-amine, shows promise as a lysine-specific histone demethylase 1A (KDM1A) inhibitor for treating behavioral disorders .

Biochemical Research

  • Target Engagement Studies: Employed to probe enzyme active sites due to its rigid cyclopropane structure and amine reactivity.

HazardPrecaution
Skin Irritation (H315)Use nitrile gloves; avoid direct contact .
Eye Irritation (H319)Wear safety goggles; rinse immediately with water if exposed .
Respiratory Irritation (H335)Use in a fume hood; employ respiratory protection if aerosolized .

Research Findings and Derivatives

  • Patent EP4512473A2: Highlights a derivative’s efficacy in modulating histone demethylase activity, with potential applications in neuropsychiatry .

  • Docking Studies: Molecular dynamics simulations demonstrate stable binding of derivatives to KDM1A, supporting further preclinical validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator